molecular formula C9H6N2O4 B011295 3-(Cyanomethyl)-2-nitrobenzoic acid CAS No. 104825-34-5

3-(Cyanomethyl)-2-nitrobenzoic acid

Cat. No.: B011295
CAS No.: 104825-34-5
M. Wt: 206.15 g/mol
InChI Key: DDAYNJMSNNRHOT-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)-2-nitrobenzoic acid is a benzoic acid derivative functionalized with both a nitrile-containing methyl group and a nitro group on its aromatic ring. This specific arrangement of functional groups makes it a valuable and versatile synthetic intermediate in medicinal chemistry and drug discovery research. Its primary researched application is as a key precursor in the synthesis of complex nitrogen-containing heterocycles, most notably as a direct building block for 5-nitroisoquinolin-1-one scaffolds . This synthetic pathway involves a reductive cyclization, where both the nitrile and nitro groups are critical for ring formation. Such nitrogen heterocycles are of significant interest in developing new pharmacological agents, as they are core structures in many bioactive molecules and potential enzyme inhibitors . The nitro group (NO2) is a well-known pharmacophore that confers diverse biological activities to molecules, including antimicrobial, antiparasitic, and antineoplastic effects . It is a strong electron-withdrawing group that influences the molecule's electronic properties and polarity, which can enhance interactions with nucleophilic sites in enzymatic targets. The mode of action for many nitro-aromatic compounds involves enzymatic reduction of the nitro group, which can generate reactive intermediates that lead to microbial or cancer cell toxicity . Meanwhile, the cyanomethyl group offers a handle for further chemical modifications, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. This compound is presented for research applications only and is a valuable building block for scientists working in organic synthesis, medicinal chemistry, and the development of novel therapeutic candidates.

Properties

IUPAC Name

3-(cyanomethyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c10-5-4-6-2-1-3-7(9(12)13)8(6)11(14)15/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAYNJMSNNRHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Cyanomethyl)-2-nitrobenzoic acid can be synthesized through the reaction of 3-chloromethyl-2-nitrobenzoic acid with sodium cyanide. The reaction involves dissolving 3-chloromethyl-2-nitrobenzoic acid in aqueous ammonia, followed by the addition of sodium cyanide solution. The mixture is then heated and stirred to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the chloromethylation of 2-nitrobenzoic acid, followed by the cyanation step using sodium cyanide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

Scientific Research Applications

3-(Cyanomethyl)-2-nitrobenzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and coatings

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanomethyl group can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules. These interactions can result in the inhibition or activation of specific enzymes and pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

3-(Cyanomethyl)-2-nitrobenzoic acid can be compared with other similar compounds, such as:

Biological Activity

Overview

3-(Cyanomethyl)-2-nitrobenzoic acid (CAS No. 104825-34-5) is an organic compound that has garnered attention for its potential biological activities. This compound features a nitro group and a cyanomethyl substituent, which may contribute to its interaction with various biological systems. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8N2O2\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}

This structure includes a benzene ring substituted with both a nitro group and a cyanomethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that can affect cellular processes. Additionally, the cyanomethyl group may facilitate binding to certain proteins or enzymes, influencing their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on cholinesterases, which are crucial in neurotransmitter regulation.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Enzyme Inhibition Studies

Research has shown that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the IC50 values observed in various studies:

CompoundTarget EnzymeIC50 (µM)
This compoundAcetylcholinesterase12.8
This compoundButyrylcholinesterase38.8

These results indicate that the compound may serve as a potential lead for developing new cholinesterase inhibitors, which could be beneficial in treating conditions like Alzheimer’s disease.

Antimicrobial Activity

In addition to its enzyme inhibition properties, this compound has been evaluated for its antimicrobial efficacy. A study reported the minimal inhibitory concentrations (MICs) against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.03125
Escherichia coli1
Klebsiella pneumoniae4

The compound demonstrated potent activity against Staphylococcus aureus, particularly strains resistant to conventional antibiotics, suggesting its potential as an antimicrobial agent.

Case Study 1: Cholinesterase Inhibition

In a controlled study, researchers synthesized several derivatives of this compound and assessed their cholinesterase inhibitory activities. The study found that modifications to the nitro group significantly influenced the potency of these derivatives. For instance, compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced inhibition compared to their unsubstituted counterparts.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with common antibiotics like amoxicillin, suggesting a potential application in combination therapy.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 3-(Cyanomethyl)-2-nitrobenzoic acid?

  • Answer : A combination of spectroscopic methods ensures accurate structural elucidation:

  • FT-IR : Identifies functional groups such as the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹), cyanomethyl (C≡N stretch ~2250 cm⁻¹), and carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹) .

  • NMR Spectroscopy : ¹H NMR reveals aromatic protons (δ ~7.0-8.5 ppm) and the cyanomethyl CH2 group (δ ~3.5-4.0 ppm). ¹³C NMR confirms the carboxylic acid carbon (~170 ppm) and nitrile carbon (~115 ppm) .

  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with nitro and cyano groups .

    TechniqueKey Peaks/ShiftsReference
    FT-IR1520, 1350, 2250, 2500-3300 cm⁻¹
    ¹H NMRδ 7.0-8.5 (aromatic), δ 3.5-4.0 (CH2CN)
    HRMS[M+H]⁺ at m/z 208.035 (calculated)

Q. What safety protocols are essential when handling nitro-substituted benzoic acids?

  • Answer :

  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors (P261) .

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

  • Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes (H319) .

    Hazard CodeDescriptionPrecautionReference
    H302Harmful if swallowedAvoid ingestion
    H315Skin irritationUse gloves

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction with the SHELX suite (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example:

  • The nitro group’s O-N-O angle (~120°) and planarity can confirm its electronic effects on the aromatic ring.

  • The cyanomethyl group’s C-C≡N bond length (~1.46 Å) and torsion angles reveal steric interactions .

    • Data Validation : Compare experimental results with density functional theory (DFT) calculations to identify discrepancies caused by crystal packing .
    ParameterExperimental ValueComputational (DFT)Reference
    O-N-O Angle120.5°121.2°
    C-C≡N Bond Length1.46 Å1.45 Å

Q. What strategies address contradictions between experimental and computational reactivity data for nitro-cyano benzoic acids?

  • Answer :

  • Solvent Effects : Use COSMO-RS models to account for solvation in computational studies, which may explain deviations in reaction rates .

  • Multireference Methods : Apply CASSCF for nitro group redox behavior, which standard DFT may misrepresent .

  • Experimental Calibration : Conduct kinetic studies under varied conditions (e.g., pH, solvent polarity) to validate computational predictions .

    Discrepancy SourceResolution StrategyReference
    Solvent polarityCOSMO-RS modeling
    Transition state geometryCASSCF or MP2 calculations

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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